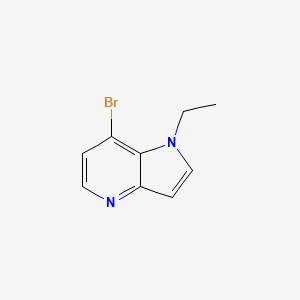

7-Bromo-1-ethyl-4-azaindole

Description

Significance of Azaindole Frameworks in Contemporary Chemical Research

Azaindoles, also known as pyrrolopyridines, represent a class of heterocyclic compounds that are bioisosteres of the naturally abundant indole (B1671886) and purine (B94841) systems. nih.govmdpi.compharmablock.comresearchgate.net This structural similarity allows them to interact with biological targets that recognize indoles or purines, while the introduction of a nitrogen atom into the benzene (B151609) ring portion of the indole scaffold offers a powerful tool for modulating physicochemical properties. mdpi.compharmablock.com These properties include, but are not limited to, solubility, lipophilicity, pKa, and metabolic stability, which are critical parameters in drug design. mdpi.compharmablock.com

The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each possess distinct electronic and physical characteristics. nih.gov This isomeric diversity has been exploited by medicinal chemists to fine-tune the activity and properties of drug candidates. mdpi.com Consequently, the azaindole framework is recognized as a "privileged structure" and has become a cornerstone in the development of therapeutic agents, particularly as kinase inhibitors for the treatment of cancer. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Several approved drugs, such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, feature a 7-azaindole (B17877) core, underscoring the scaffold's clinical relevance. pharmablock.com

Distinctive Features and Research Focus on the 4-Azaindole (B1209526) Isomer

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) isomer, while historically less explored than its 7-azaindole counterpart, is an area of growing research interest. nih.govmdpi.com Its unique arrangement of nitrogen atoms provides a distinct hydrogen bonding pattern and dipole moment compared to the other isomers, influencing its interaction with biological targets. nih.gov

Current research on the 4-azaindole scaffold is multifaceted, with a significant focus on the development of novel and efficient synthetic methodologies. tandfonline.com Strategies such as palladium-catalyzed cascade reactions, including Sonogashira cross-coupling followed by heteroannulation, have been developed to construct the 4-azaindole core from readily available starting materials like 2-chloro-3-nitropyridine. tandfonline.comacs.orgnih.govunl.ptacs.org

In the realm of medicinal chemistry, 4-azaindole derivatives have shown promise in various therapeutic areas. For instance, certain 1,3-disubstituted 4-azaindoles have been identified as potent and selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, a target for the treatment of Alzheimer's disease. nih.gov Other derivatives have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Furthermore, 2,5-disubstituted 4-azaindoles have been investigated as potential anti-cancer agents through their selective inhibition of Aurora A kinase. nih.gov

Rationale for Investigating 7-Bromo-1-ethyl-4-azaindole as a Pivotal Synthetic Intermediate

The compound this compound (systematic name: 7-Bromo-1-ethyl-1H-pyrrolo[3,2-b]pyridine) is a strategically designed molecule that serves as a versatile intermediate in organic synthesis. tandfonline.comacs.org The rationale for its investigation is built upon the combined utility of its three key structural components: the 4-azaindole core, the bromine substituent, and the N-ethyl group.

The 4-Azaindole Core : As established, this scaffold is a biologically relevant pharmacophore. nih.govresearchgate.net Using it as a foundation allows for the synthesis of new molecules with a high probability of possessing interesting biological activities.

The Bromo Substituent : The bromine atom at the C7-position is the most critical feature for its role as a synthetic intermediate. Halogen atoms, particularly bromine and iodine, are excellent handles for transition metal-catalyzed cross-coupling reactions. tandfonline.comevitachem.com This allows for the facile and regioselective introduction of a wide array of chemical moieties (aryl, heteroaryl, alkyl, alkynyl, etc.) through powerful bond-forming reactions such as:

Suzuki-Miyaura Coupling

Heck Reaction

Sonogashira Coupling

Buchwald-Hartwig Amination

Stille Coupling

The N-Ethyl Group : The ethyl group attached to the pyrrole (B145914) nitrogen (N1) serves multiple purposes. It protects the N-H group, preventing it from interfering with certain reaction conditions, particularly those involving strong bases or organometallic reagents. beilstein-journals.org It also enhances the solubility of the compound in organic solvents, which can improve reaction efficiency and ease of handling compared to the unprotected N-H analogue. beilstein-journals.org

By employing this compound, chemists can efficiently generate large libraries of novel, specifically functionalized 4-azaindole derivatives. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modification of a lead compound helps to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties. evitachem.comdndi.org

Data Tables

Table 1: Physicochemical Properties of Azaindole Isomers Note: This table presents a comparison of calculated properties for the parent azaindole isomers to illustrate their distinct nature.

| Property | Indole | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |

|---|---|---|---|---|---|

| LogP | 2.1 | 0.7 | 0.8 | 0.8 | 0.7 |

| tPSA (Ų) | 15.8 | 28.7 | 28.7 | 28.7 | 28.7 |

| LogS (Aqueous Solubility) | -2.6 | -1.1 | -1.2 | -1.2 | -1.1 |

Data derived from comparative studies on azaindole scaffolds. nih.gov

Table 2: Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 7-bromo-1-ethyl-1H-pyrrolo[3,2-b]pyridine |

| CAS Number | 1190318-63-8 sigmaaldrich.com |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Solid (typical) sigmaaldrich.com |

Data sourced from chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9BrN2 |

|---|---|

Poids moléculaire |

225.08 g/mol |

Nom IUPAC |

7-bromo-1-ethylpyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-6-4-8-9(12)7(10)3-5-11-8/h3-6H,2H2,1H3 |

Clé InChI |

JFHRTSTUAKMZJB-UHFFFAOYSA-N |

SMILES canonique |

CCN1C=CC2=NC=CC(=C21)Br |

Origine du produit |

United States |

Synthetic Methodologies for 7 Bromo 1 Ethyl 4 Azaindole and Analogous Structures

De Novo Synthetic Routes to the 4-Azaindole (B1209526) Core

The construction of the fundamental 1H-pyrrolo[3,2-b]pyridine ring system can be achieved through various de novo strategies, which build the bicyclic structure from simpler pyridine (B92270) or pyrrole (B145914) precursors.

Palladium catalysis offers powerful tools for the formation of the 4-azaindole core through cascade reactions that efficiently form multiple carbon-carbon and carbon-nitrogen bonds in a single operation. A prominent strategy involves the direct annulation of ortho-chloroaminopyridines with ketones. organic-chemistry.org This method, which proceeds via an initial enamine formation followed by an intramolecular Heck reaction, provides a versatile route to polyfunctionalized 4-azaindoles under relatively mild conditions. mdpi.com

Another sophisticated approach utilizes a palladium-catalyzed cascade C-N cross-coupling/Heck reaction. This process couples amino-o-bromopyridines with various alkenyl bromides to construct the pyrrole ring, allowing for the synthesis of all four azaindole isomers. The reaction scope has been demonstrated with different alkenyl bromides, leading to a range of substituted azaindoles.

Furthermore, tandem coupling reactions involving gem-dichloroolefins have been developed. These reactions can proceed through an intramolecular C–N bond formation followed by an intramolecular Suzuki coupling, providing a flexible protocol to access the 4-azaindole scaffold. mdpi.com To circumvent potential side reactions, such as bis-Suzuki coupling, the pyridine nitrogen can be protected as an N-oxide, which modulates its electronic properties and reactivity. mdpi.com

| Strategy | Starting Materials | Key Reagents/Catalyst | Product Type | Ref. |

| Annulation | ortho-Chloroaminopyridine, Ketone | [Pd(tBu3P)2], K3PO4 | Polyfunctionalized 4-azaindoles | organic-chemistry.org |

| C-N Cross-Coupling/Heck | Amino-o-bromopyridine, Alkenyl bromide | Pd2(dba)3, XPhos, t-BuONa | Substituted 4-azaindoles | mdpi.com |

| Tandem Coupling | gem-Dichloroolefin, Boronic acid | Palladium Catalyst | 4-Azaindole | mdpi.com |

Halogenated aminopyridines are common and versatile starting materials for building the 4-azaindole core. The halogen atom serves as a handle for cross-coupling reactions, while the adjacent amino group is poised for cyclization to form the pyrrole ring.

The Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne is a frequently employed method. nih.gov The resulting ortho-alkynyl aminopyridine intermediate can then undergo cyclization, often mediated by a strong base or a copper catalyst, to yield the azaindole. This two-step sequence allows for significant diversity in the substitution pattern of the final product. nih.gov

A more streamlined, protecting-group-free route involves a Suzuki-Miyaura coupling between a chloroamino-N-heterocycle and (2-ethoxyvinyl)borolane. The resulting intermediate readily cyclizes upon treatment with acetic acid to afford the desired azaindole. organic-chemistry.org This method is efficient and applicable to a broad range of aza- and diazaindoles. organic-chemistry.org Additionally, one-pot processes combining copper-free Sonogashira alkynylation with a base-mediated indolization have been developed for N-alkylated azaindoles starting from N-alkylated o-chloroarylamines. organic-chemistry.org

| Method | Pyridine Precursor | Coupling Partner/Reaction | Key Steps | Product | Ref. |

| Sonogashira Coupling | 3-Amino-4-halopyridine | Terminal Alkyne | 1. Pd/Cu-catalyzed coupling 2. Base/Cu-mediated cyclization | 2-Substituted 4-azaindole | nih.gov |

| Suzuki-Miyaura Coupling | 3-Amino-4-chloropyridine | (2-Ethoxyvinyl)borolane | 1. Pd-catalyzed coupling 2. Acetic acid-catalyzed cyclization | 4-Azaindole | organic-chemistry.org |

| Heck Annulation | 3-Amino-4-chloropyridine | Ketone | One-pot enamine formation and intramolecular Heck reaction | Substituted 4-azaindole | organic-chemistry.orgmdpi.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps. While MCRs specifically targeting the 4-azaindole (pyrrolo[3,2-b]pyridine) core are less common than for its isomers, the principles have been applied to analogous pyrrolopyridine systems. For instance, an efficient one-pot, three-component cyclocondensation has been developed for the 7-azaindole (B17877) framework starting from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org This demonstrates the power of MCRs in rapidly assembling the pyrrolopyridine scaffold.

Adapting such a strategy for the 4-azaindole core would likely involve the reaction of a suitably functionalized pyridine derivative that can react with two other components to construct the fused pyrrole ring. These reactions offer a powerful platform for diversity-oriented synthesis, enabling the rapid generation of libraries of substituted azaindoles for biological screening. acs.org

Regioselective Bromination Methodologies for the 4-Azaindole Scaffold

Introducing a bromine atom regioselectively at the C-7 position of the 4-azaindole core is a critical step in the synthesis of the target compound. This functionalization can be achieved through either direct halogenation of the pre-formed scaffold or by constructing the ring from an already brominated precursor.

Direct electrophilic halogenation of azaindoles typically occurs on the electron-rich pyrrole ring, most commonly at the C-3 position. researchgate.net Functionalization of the electron-deficient pyridine ring, especially at the C-7 position, is significantly more challenging and often requires specific strategies to control regioselectivity.

One approach to overcome this challenge is through C-H activation. While direct C-7 bromination via C-H activation is not widely reported for 4-azaindole, related palladium-catalyzed direct arylation studies on analogous systems like 4-azaindazole have demonstrated that the C-7 position can be selectively functionalized. researchgate.netnih.gov These reactions often require specific ligands and conditions, and sometimes rely on activation of the pyridine ring via N-oxide formation to direct the metal catalyst to the desired position. researchgate.net

A highly relevant strategy is the regioselective C-7 bromination of 4-substituted 1H-indazoles, a close structural analog of 4-azaindole. This transformation was successfully achieved using N-bromosuccinimide (NBS) in DMF at elevated temperatures, affording the C-7 bromo product in high yield. nih.gov This suggests that under carefully optimized conditions, direct C-7 bromination of a 4-azaindole may be feasible.

| Substrate (Analog) | Reagent | Conditions | Position | Yield | Ref. |

| 4-Sulfonamido-1H-indazole | N-Bromosuccinimide (NBS) | DMF, 80 °C | C-7 | 84% | nih.gov |

| 4-Azaindazole N-oxide | Aryl Iodide | PdCl2, Phosphine (B1218219) Ligand, DMA | C-7 (Arylation) | Moderate | researchgate.net |

Indirect methods provide more reliable control over the regiochemistry of bromination. These strategies involve either building the azaindole core from a pyridine precursor that already contains the bromine atom at the correct position or by functionalizing the pyridine ring through a series of transformations.

A powerful indirect method for halogenating the pyridine ring of azaindoles involves N-oxidation. For the related 7-azaindole system, treatment with an oxidizing agent like hydrogen peroxide or mCPBA forms the corresponding N-oxide. acs.orgpharmablock.com This intermediate can then be treated with a halogenating agent such as phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃) to install a halogen at a position alpha to the nitrogen, such as the C-4 position in 7-azaindole. acs.orgpharmablock.comgoogle.com By analogy, N-oxidation of 4-azaindole would activate the C-7 position towards nucleophilic attack, allowing for the introduction of a bromine atom upon reaction with a suitable bromine source.

Alternatively, the Bartoli indole (B1671886) synthesis offers a convergent approach where the pyrrole ring is constructed onto a pre-functionalized pyridine. While this method often requires a large excess of a vinyl Grignard reagent and can result in low yields for azaindoles, it provides a direct route to halogenated scaffolds. researchgate.net A plausible route to 7-bromo-4-azaindole would involve the reaction of a 3-amino-2,4-dibromopyridine or a related nitropyridine derivative with a vinyl Grignard reagent to construct the brominated core directly.

Following the formation of 7-bromo-4-azaindole, the final ethyl group can be installed on the pyrrole nitrogen. N-alkylation of azaindoles is a standard transformation, typically achieved by deprotonating the N-H with a base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF, followed by quenching with an electrophile like ethyl iodide or ethyl bromide. researchgate.netmdpi.com

N1-Alkylation Protocols for the Azaindole Nitrogen

A common and logical synthetic pathway to 7-bromo-1-ethyl-4-azaindole involves the initial preparation of 7-bromo-4-azaindole, followed by the N-alkylation of the pyrrole nitrogen. This approach benefits from the stability of the brominated intermediate and allows for a focused N-alkylation step.

The synthesis of the precursor, 7-bromo-4-azaindole, can be achieved through various methods. One such method involves the N-oxidation of 7-azaindole, followed by halogenation. For instance, 7-azaindole can be treated with an oxidizing agent like hydrogen peroxide to form the N-oxide. This activation of the pyridine ring facilitates subsequent halogenation at the 4-position using a halogenating agent such as phosphorus oxybromide (POBr₃) to yield 4-bromo-7-azaindole. While a specific protocol for 7-bromo-4-azaindole was not found, a patent describes a similar synthesis for 4-chloro-7-azaindole (B22810) where 7-azaindole N-oxide is reacted with phosphorus oxychloride (POCl₃) to obtain the 4-chloro derivative in high yield. google.com A similar strategy using POBr₃ would be expected to yield the 4-bromo analogue.

Once 7-bromo-4-azaindole is obtained, the N1-ethylation can be carried out. This is typically achieved by deprotonating the pyrrole nitrogen with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack an ethylating agent. Common bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The ethylating agent is typically an ethyl halide, such as ethyl iodide (EtI) or ethyl bromide (EtBr). The reaction is generally conducted at temperatures ranging from 0 °C to room temperature. The choice of base and solvent is crucial to ensure high regioselectivity at the N1 position and to minimize potential side reactions. For analogous heterocyclic systems like indazoles, the use of NaH in THF has been shown to provide high N1-selectivity. nih.gov

Table 1: Representative Conditions for N1-Alkylation of Azaindole Analogs

| Heterocycle | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-azaindole | 2-bromopropane | NaH | DMF | Not specified | Not specified | [Analogous reaction] |

| Indole | N-Boc-aziridine | KOH | DMF | 23-90 °C | High | researchgate.net |

This table presents data for analogous reactions to illustrate common conditions, as a direct protocol for this compound was not available in the searched literature.

An alternative synthetic strategy involves the N-alkylation of the azaindole core prior to the introduction of the bromine atom or even before the formation of the azaindole ring itself. This approach can be advantageous in cases where the bromination of the N-alkylated substrate is more facile or regioselective, or to avoid potential complications during the N-alkylation of a brominated, electron-deficient ring system.

In this pathway, 4-azaindole would first be N-ethylated using the conditions described previously (e.g., NaH and ethyl iodide in THF). The resulting 1-ethyl-4-azaindole would then be subjected to bromination. Electrophilic bromination of the azaindole ring typically occurs at the C3 position due to the electron-rich nature of the pyrrole ring. However, achieving bromination at the C7 position of the pyridine ring is more challenging and often requires specific strategies, such as directed ortho-metalation or going through an N-oxide intermediate.

Another approach involves the elaboration of N-alkylated o-chloroarylamines into N-alkylazaindoles through a one-pot process that combines a copper-free Sonogashira alkynylation with a base-mediated indolization reaction. organic-chemistry.org This method builds the N-alkylated azaindole core in a single, efficient step.

Advanced Methodologies for Yield Enhancement and Process Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. researchgate.net For the synthesis of azaindole derivatives, microwave heating can dramatically reduce the time required for key steps such as cyclization and cross-coupling reactions. organic-chemistry.org For instance, in the synthesis of substituted 7-azaindoles, microwave heating has been shown to significantly accelerate the epoxide-opening-cyclization-dehydration sequence. organic-chemistry.org This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are instrumental in the synthesis and functionalization of azaindoles. nih.gov Reactions such as the Suzuki-Miyaura and Sonogashira couplings are widely used to construct the azaindole scaffold or to introduce substituents. nih.govacs.org For example, a practical synthesis of 2-substituted 7-azaindole derivatives can be achieved from 2-amino-3-iodopyridine (B10696) via a two-step procedure involving a palladium-catalyzed coupling reaction. organic-chemistry.org These methods offer broad substrate scope and good functional group tolerance, making them highly valuable for creating diverse azaindole libraries. The optimization of catalyst systems, including the choice of palladium precursor and ligand, is crucial for achieving high efficiency. acs.org

This table provides a comparative overview of how advanced methodologies can improve upon traditional synthetic approaches in the context of azaindole chemistry.

Reactivity and Derivatization Chemistry of 7 Bromo 1 Ethyl 4 Azaindole

Cross-Coupling Reactions at the C-7 Bromine Position

The bromine atom at the C-7 position of 7-Bromo-1-ethyl-4-azaindole is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, providing access to a wide array of substituted 4-azaindole (B1209526) derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C-7 position.

Studies have shown that azaindoles, including the 7-bromo-1-ethyl derivative, are excellent substrates for Suzuki-Miyaura coupling. nih.gov These reactions can proceed under relatively mild conditions, often requiring lower catalyst loadings (1.0–1.5 mol%), fewer equivalents of the boronic acid (1.5 eq.), and lower temperatures (60 °C) compared to other heterocyclic halides, while still achieving excellent yields (91–99%). nih.gov The choice of catalyst and ligand is crucial for the success of the coupling. For instance, the use of XPhos-derived precatalysts has been found to be highly effective. nih.gov

A variety of aryl and heteroaryl boronic acids can be successfully coupled with this compound. This includes both electron-rich and electron-poor systems, as well as sterically demanding groups. nih.gov The reaction conditions are generally tolerant of a wide range of functional groups on the boronic acid partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | acs.org |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 89 | acs.org |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 79 | acs.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 67 | acs.org |

| Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | acs.org |

This table is representative and specific conditions may vary based on the full scope of the cited literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing N-aryl and N-heteroaryl compounds. For this compound, this methodology enables the introduction of a wide range of primary and secondary amines at the C-7 position.

Efficient protocols have been developed for the Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindoles. nih.govnih.gov The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a suitable phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate (Cs₂CO₃), has proven effective. nih.govbeilstein-journals.org These reactions are typically carried out in a solvent like dioxane at elevated temperatures (around 100 °C). nih.govbeilstein-journals.org

The scope of the reaction is broad, accommodating various primary and secondary amines, including alkylamines, anilines, and more complex amine structures. nih.govresearchgate.net This versatility allows for the synthesis of a diverse library of 7-amino-4-azaindole derivatives.

Table 2: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 93 | beilstein-journals.org |

| Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 | nih.gov |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | nih.gov |

| N-Methylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 85 | nih.gov |

This table provides illustrative examples. Reaction conditions and yields can be influenced by the specific substrates and reagents used.

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction is a valuable tool for introducing alkynyl moieties onto the 4-azaindole core at the C-7 position.

The Sonogashira coupling of 7-bromo-4-azaindole derivatives proceeds efficiently under standard conditions, typically employing a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and a base, often an amine like triethylamine, in a suitable solvent. scispace.com These reactions allow for the introduction of a variety of substituted and unsubstituted alkynes.

The resulting 7-alkynyl-4-azaindoles are versatile intermediates themselves, which can undergo further transformations, such as cyclization reactions, to construct more complex heterocyclic systems. atlanchimpharma.com

Table 3: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | High | |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Good | scispace.com |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Moderate-High |

Yields are generally reported as good to high, but specific percentages may vary depending on the exact substrate and reaction conditions.

Other Palladium-Catalyzed Coupling Reactions (e.g., C-O, C-C bond formation)

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, other palladium-catalyzed couplings have been successfully applied to this compound to form various other bonds.

C-O Bond Formation: The palladium-catalyzed coupling of phenols with N-substituted 4-bromo-7-azaindoles has been developed to synthesize 7-aryloxy-4-azaindole derivatives. nih.govnih.gov A crucial combination for this transformation was found to be Pd(OAc)₂, the ligand Xantphos, and potassium carbonate (K₂CO₃) as the base in dioxane. nih.govnih.govscilit.com

Heck Coupling: The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, has also been reported for iodo-7-azaindole derivatives, suggesting its potential applicability to the corresponding bromo compound. atlanchimpharma.com This reaction allows for the introduction of vinyl groups.

Functionalization at Other Positions of the 4-Azaindole Ring System

While the C-7 position is readily functionalized via cross-coupling, other positions on the 4-azaindole ring can also be modified, primarily through electrophilic aromatic substitution. The reactivity of the ring is influenced by the electronic nature of both the pyrrole (B145914) and pyridine (B92270) moieties. beilstein-journals.org

Electrophilic Aromatic Substitution on Pyrrole and Pyridine Moieties

The 4-azaindole nucleus consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. nih.govbeilstein-journals.org This electronic dichotomy directs the regioselectivity of electrophilic aromatic substitution reactions.

Pyrrole Moiety: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C-3 position of the indole (B1671886) system is the most common site for electrophilic substitution due to the high electron density at this position. nih.gov Reactions such as halogenation (e.g., with N-iodosuccinimide), nitration, and Friedel-Crafts acylation typically occur at C-3. acs.orgnih.gov

Pyridine Moiety: The pyridine ring is less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, under certain conditions or with prior activation (e.g., N-oxide formation), electrophilic substitution on the pyridine part of the azaindole can be achieved. acs.org For instance, chlorination has been reported at the C-6 position after N-oxide formation on the pyridine nitrogen. acs.org

The interplay between the inherent reactivity of the two rings and the influence of existing substituents, like the ethyl group on the nitrogen and the bromine at C-7, dictates the precise outcome of these functionalization reactions.

Directed Metalation Strategies for Site-Specific Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This technique relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium reagent, facilitating deprotonation at a nearby position. baranlab.org For the 7-azaindole (B17877) scaffold, directed metalation has been shown to enable functionalization at specific positions that might otherwise be inaccessible. nih.govuni-muenchen.de

In the case of this compound, direct deprotonation via lithiation would be influenced by the inherent acidity of the C-H bonds and the electronic effects of the substituents. The pyridine nitrogen at position 4 is electron-withdrawing, increasing the acidity of protons on the pyridine ring. The bromine at C7 also has an inductive electron-withdrawing effect. The most acidic proton is likely to be at the C3 position of the pyrrole ring, a common site for deprotonation in indole-like systems. However, achieving site-selectivity, especially on the pyridine ring, would likely require a directed metalation strategy.

For related 7-azaindole systems, carbamoyl (B1232498) groups have been effectively used as DMGs. For instance, a carbamoyl group at the N7 position can direct metalation to the C6 position. nih.gov A subsequent migration of this group to the N1 position can then allow for a second metalation event at the C2 position, showcasing a "directed metalation group dance". nih.gov While this specific strategy applies to the 7-azaindole (pyrrolo[2,3-b]pyridine) core, similar principles would apply to the 4-azaindole (pyrrolo[2,3-c]pyridine) system of this compound.

A hypothetical directed metalation strategy for a 4-azaindole derivative could involve installing a DMG at a suitable position to direct deprotonation to a specific carbon atom. For example, a DMG at the C3 position could potentially direct metalation to the C2 position. The table below outlines potential sites for directed metalation on the 4-azaindole core based on established principles, although experimental validation for the 7-bromo-1-ethyl derivative is not currently available in the literature.

Table 1: Potential Directed Metalation Sites on the 4-Azaindole Core

| Directing Metalation Group (DMG) Position | Predicted Site of Metalation | Rationale |

| N1-substituent (e.g., Carbamoyl) | C2 | The N1 position is a common location for DMGs in indole chemistry, directing metalation to the adjacent C2 position. |

| C3-substituent (e.g., Amide) | C2 or C4 | An amide at C3 could direct metalation to C2 via a five-membered ring transition state or potentially to the peri-position C4. uni-muenchen.de |

| C5-substituent | C6 | A directing group at C5 would likely direct metalation to the adjacent C6 position on the pyridine ring. |

Mechanistic Investigations of Derivatization Reactions

The primary route for the derivatization of this compound is expected to be through transition-metal-catalyzed cross-coupling reactions, utilizing the C7-Br bond. The mechanisms for these reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are well-established and proceed through a common catalytic cycle. While specific mechanistic studies on this compound are not available, the general mechanisms are applicable.

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Research on related bromo-azaindole isomers demonstrates the feasibility of these reactions. For example, palladium-catalyzed coupling of N-protected 4-bromo-7-azaindoles with amides, amines, and phenols has been reported to proceed in good yields. Similarly, 5-bromo-7-azaindole (B68098) derivatives have been functionalized using Suzuki couplings. uni-muenchen.de

The table below summarizes representative derivatization reactions of various bromo-azaindole scaffolds, illustrating the potential transformations applicable to this compound.

Table 2: Examples of Cross-Coupling Reactions on Bromo-Azaindole Scaffolds

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) |

| 5-Bromo-7-azaindole | Arylboronic acids | Suzuki Coupling | Pd(PPh₃)₄ | 5-Aryl-7-azaindole derivatives | 25-46 |

| 4-Bromo-7-azaindole derivatives | Amides/Amines | Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | 4-Amino/Amido-7-azaindole derivatives | up to 85 |

| 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine | Arylboronic acids | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-Aryl-1-methyl-1H-pyrrolo[2,3-c]pyridine | N/A |

| 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Amines/Thiols | Nucleophilic Aromatic Substitution | N/A | 7-Amino/Thio-4-methoxy-1H-pyrrolo[2,3-c]pyridine | N/A |

N/A: Yield not specified in the source.

Mechanistic investigations into related systems, such as the Chan-Lam coupling of 7-azaindole, have utilized spectroscopic techniques and DFT calculations to identify reaction intermediates and propose detailed pathways. researchgate.net Such studies reveal the formation of copper-azaindole complexes as key intermediates in the C-N bond-forming process. researchgate.net Similar detailed mechanistic work would be necessary to fully elucidate the specific pathways and intermediates involved in the derivatization of this compound.

Role in Advanced Organic Synthesis As a Versatile Building Block

Precursor in the Construction of Complex Fused Heterocyclic Architectures

7-Bromo-1-ethyl-4-azaindole serves as a foundational starting material for the synthesis of intricate fused heterocyclic systems. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, thereby enabling the construction of novel polycyclic frameworks.

For instance, the Sonogashira coupling of 7-bromo-4-azaindole derivatives with terminal alkynes is a key step in the synthesis of various biologically active compounds. wits.ac.za Subsequent intramolecular cyclization reactions can then be employed to forge new rings, leading to the formation of complex, multi-ring systems that are often difficult to access through other synthetic routes. The ethyl group at the 1-position not only influences the solubility and electronic properties of the molecule but also provides a handle for further functionalization or can be chosen to optimize the properties of the final target molecule.

The strategic application of these cross-coupling reactions on the this compound scaffold has been instrumental in the synthesis of compounds with potential applications in medicinal chemistry and materials science. chemicalbook.com The ability to selectively functionalize the C7-position provides a direct route to elaborate the molecular complexity, leading to novel heterocyclic architectures with diverse three-dimensional shapes.

Design and Synthesis of Functionalized Azaindole Scaffolds for Diverse Applications

The this compound core is a privileged scaffold in the design and synthesis of functionalized azaindoles tailored for a multitude of applications. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs. nih.gov The azaindole nucleus itself is a bioisostere of indole (B1671886), a common motif in many biologically active natural products and pharmaceuticals. researchgate.net

By strategically modifying the this compound template, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. The bromine atom can be replaced with a vast array of functional groups through metal-catalyzed cross-coupling reactions, while the ethyl group on the nitrogen atom can be varied to modulate lipophilicity and metabolic stability. This versatility allows for the rational design of compounds with specific biological activities.

For example, the introduction of different aryl or heteroaryl groups at the 7-position via Suzuki coupling can lead to the discovery of potent kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov Similarly, the incorporation of amino-containing moieties through Buchwald-Hartwig amination can generate compounds with potential as central nervous system agents or antimicrobial drugs. The ability to systematically explore the chemical space around the azaindole core is a key advantage offered by the this compound building block.

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The this compound core is an ideal starting point for DOS strategies due to its inherent reactivity and multiple points for diversification. scispace.com

A common DOS strategy involves a "build/couple/pair" approach. In this context, the this compound core can be considered the "build" phase. The "couple" phase involves the attachment of various building blocks to the core through reactions at the bromine position. Finally, the "pair" phase can involve intramolecular reactions that lead to the formation of new ring systems, further increasing skeletal diversity.

For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction. The resulting 7-aryl-1-ethyl-4-azaindoles can then be subjected to a second diversification step, such as a reaction at another position on the azaindole ring or on the newly introduced aryl group. This approach allows for the efficient exploration of a large chemical space from a single, readily available starting material.

Integration into Multi-Step Synthetic Pathways for Analog Libraries

The utility of this compound extends to its seamless integration into multi-step synthetic pathways for the creation of analog libraries. These libraries are collections of structurally related compounds that are synthesized to explore structure-activity relationships (SAR) and optimize the properties of a lead compound.

The predictable and high-yielding nature of reactions involving the bromo-substituent makes this compound a reliable component in complex synthetic sequences. For instance, in the development of a new therapeutic agent, chemists may need to synthesize hundreds of analogs with different substituents at a particular position. The use of this compound as a common intermediate allows for the late-stage diversification of the molecule, where different functional groups are introduced in the final steps of the synthesis. This strategy is highly efficient as it avoids the need to synthesize each analog from scratch.

Computational and Theoretical Investigations of 7 Bromo 1 Ethyl 4 Azaindole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Currently, there are no published studies detailing quantum chemical calculations specifically for 7-Bromo-1-ethyl-4-azaindole. Such studies would be invaluable for understanding the molecule's fundamental properties. Theoretical calculations, such as those employing Density Functional Theory (DFT), could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. This information is critical for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Provides insight into polarity and intermolecular interactions |

| Mulliken Atomic Charges | Data not available | Identifies partial charges on individual atoms |

Molecular Docking and Molecular Dynamics Simulations of Scaffold Interactions

While molecular docking and dynamics simulations have been employed for other 7-azaindole (B17877) derivatives to explore their interactions with biological targets, no such studies have been published for this compound. These computational techniques are instrumental in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a target protein. Molecular dynamics simulations could further provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. The absence of this data for this compound means its potential as a ligand for specific biological targets remains computationally unexplored.

Prediction of Spectroscopic Signatures and Conformational Analysis

Theoretical predictions of spectroscopic signatures (e.g., NMR, IR, UV-Vis) are a powerful tool for complementing experimental data and aiding in structural elucidation. Conformational analysis, often performed using computational methods, helps to identify the most stable three-dimensional arrangements of a molecule. For this compound, no theoretical studies on its spectroscopic properties or conformational preferences are currently available. Such research would be beneficial for interpreting experimental spectra and understanding the molecule's structural dynamics.

Table 2: Potential Spectroscopic Data for Future Investigation of this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

| ¹H NMR Chemical Shifts | Data not available | Elucidation of the proton environment |

| ¹³C NMR Chemical Shifts | Data not available | Characterization of the carbon skeleton |

| IR Vibrational Frequencies | Data not available | Identification of functional groups and vibrational modes |

| UV-Vis Absorption Maxima | Data not available | Information on electronic transitions |

Theoretical Studies of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states using computational methods can provide deep insights into the mechanisms of chemical reactions. For this compound, no theoretical investigations into its synthesis or reactivity have been reported. Such studies could optimize reaction conditions, predict potential byproducts, and offer a detailed understanding of the energetic barriers associated with different reaction mechanisms.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Bromo-1-ethyl-4-azaindole. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity of atoms and describe the chemical environment of each nucleus. amazonaws.comacs.org

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The aromatic protons on the azaindole core would appear as doublets or multiplets in the downfield region, with their specific chemical shifts and coupling constants providing definitive information about their positions on the bicyclic ring system.

Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule. The chemical shifts would differentiate between the aliphatic carbons of the ethyl group and the aromatic carbons of the bromo-azaindole scaffold. nih.gov The presence of the bromine atom and the nitrogen atoms within the ring system would influence the electronic environment and thus the chemical shifts of the nearby carbon atoms. While specific experimental data for this compound is not detailed in the provided search results, the expected chemical shifts can be predicted based on analysis of similar azaindole structures. rsc.orgsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl-CH₃ | ¹H | 1.3 - 1.5 | Triplet (t) | ~7.2 |

| Ethyl-CH₂ | ¹H | 4.1 - 4.3 | Quartet (q) | ~7.2 |

| Aromatic-H | ¹H | 6.5 - 8.5 | Doublet (d), Multiplet (m) | N/A |

| Ethyl-CH₃ | ¹³C | 14 - 16 | N/A | N/A |

| Ethyl-CH₂ | ¹³C | 40 - 45 | N/A | N/A |

| Aromatic-C | ¹³C | 100 - 150 | N/A | N/A |

| C-Br | ¹³C | 110 - 115 | N/A | N/A |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The spectrum would be expected to show absorptions corresponding to the aromatic C-H stretching vibrations, typically found between 3100 and 3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the ethyl group would appear in the 3000-2850 cm⁻¹ region. libretexts.org The vibrations of the C=C and C=N bonds within the aromatic azaindole ring system would produce characteristic peaks in the 1650-1450 cm⁻¹ region. specac.com The C-N stretching vibrations would also be observable, typically in the 1350-1000 cm⁻¹ range. The presence of the carbon-bromine bond would be indicated by a strong absorption in the lower frequency (fingerprint) region, generally below 700 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for this compound Data is representative for the functional groups present.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C / C=N | Stretch | 1650 - 1450 | Medium-Strong |

| C-N | Stretch | 1350 - 1000 | Medium |

| C-Br | Stretch | < 700 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₉BrN₂), the molecular weight is approximately 224.08 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of a prominent M+2 peak of nearly equal intensity to the M⁺ peak. libretexts.org This isotopic signature is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. raco.cat

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely include the loss of the ethyl group ([M-29]⁺) and the loss of the bromine atom ([M-79/81]⁺). Further fragmentation of the azaindole ring can also occur, providing a unique fingerprint for the compound. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the chemical structure and common fragmentation patterns.

| Fragment | Description | Predicted m/z |

| [C₉H₉⁷⁹BrN₂]⁺ | Molecular Ion (M⁺) | ~224 |

| [C₉H₉⁸¹BrN₂]⁺ | Molecular Ion Isotope (M+2) | ~226 |

| [C₇H₄⁷⁹BrN₂]⁺ | Loss of ethyl group (-C₂H₅) | ~195 |

| [C₇H₄⁸¹BrN₂]⁺ | Loss of ethyl group (-C₂H₅) | ~197 |

| [C₉H₉N₂]⁺ | Loss of bromine atom (-Br) | ~145 |

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., GC, HPLC)

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for assessing the purity of this compound, as well as for its separation from reaction byproducts and for quantification. ijper.org The choice between GC and HPLC depends on the compound's volatility and thermal stability.

HPLC is a widely used method for the analysis of heterocyclic compounds like azaindoles. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic azaindole core absorbs strongly in the UV region. This method can effectively separate the target compound from impurities and provide a quantitative measure of its purity, often aiming for >95%.

GC can also be employed if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used, and detection could be performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), the latter providing both retention time and mass spectral data for enhanced identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the structure of this compound, assuming a suitable single crystal can be grown.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the exact positions of all atoms can be determined. bohrium.com This yields a wealth of information, including precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which can be critical for understanding the material's physical properties. While crystal structures for related azaindole derivatives have been reported, confirming their binding modes or solid-state conformations, specific crystallographic data for this compound is not publicly available in the searched literature. researchgate.netresearchgate.netcdnsciencepub.comnih.gov

Future Research Perspectives and Methodological Advancements for 7 Bromo 1 Ethyl 4 Azaindole

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Efficiency

Key areas of development include:

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of 7-Bromo-1-ethyl-4-azaindole can offer significant advantages over traditional batch methods. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. This methodology also facilitates easier scalability, which is crucial for industrial applications.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis presents a sustainable approach to forge key bonds in the azaindole core. This technique can enable milder reaction conditions and offer novel pathways for C-H activation and functionalization, potentially streamlining the synthesis of this compound and its analogs.

Biocatalysis: The application of enzymes as catalysts in the synthesis of this compound is a promising avenue for achieving high levels of stereoselectivity and regioselectivity. Biocatalytic methods operate under mild, aqueous conditions, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Advantages |

| Continuous Flow Chemistry | Improved yield and purity, enhanced safety, scalability |

| Photoredox Catalysis | Milder reaction conditions, novel C-H activation pathways |

| Biocatalysis | High stereoselectivity and regioselectivity, green chemistry |

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

While the reactivity of the bromo and pyridine-like nitrogen atoms in this compound is relatively well-understood, future research will delve into less conventional reactivity patterns. This exploration could unveil novel transformation pathways, leading to the synthesis of unprecedented molecular architectures with unique properties.

Areas of interest include:

Remote C-H Functionalization: Investigating methods for the selective functionalization of C-H bonds at positions other than the most activated sites of the azaindole ring would open up new avenues for derivatization. This could involve the use of directing groups or specialized catalysts to achieve regiocontrol.

Ring-Distortion and Rearrangement Reactions: Probing the stability of the 4-azaindole (B1209526) core under various conditions could lead to the discovery of interesting ring-opening, ring-closing, and rearrangement reactions. Such transformations could provide access to novel heterocyclic systems that are otherwise difficult to synthesize.

Advancements in Catalytic Methods for Highly Selective Functionalization

The development of advanced catalytic systems is paramount for the selective functionalization of the this compound scaffold. Future research will focus on creating catalysts that can differentiate between the various reactive sites on the molecule with high precision.

Key advancements are expected in:

Dual Catalysis: The combination of two distinct catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. For instance, a combination of a transition metal catalyst and an organocatalyst could be employed for the asymmetric functionalization of the azaindole core.

Cooperative Catalysis: This approach involves the use of two or more catalysts that work in concert to promote a specific transformation. This can lead to enhanced reactivity and selectivity compared to the individual catalysts.

Application in Emerging Areas of Materials Science and Advanced Chemical Biology

The unique electronic and structural features of this compound make it an attractive building block for the development of novel materials and chemical biology tools.

Potential applications include:

Organic Electronics: The electron-deficient nature of the 4-azaindole ring system suggests its potential use in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-substituent provides a convenient handle for further functionalization to fine-tune the electronic properties of the resulting materials.

Chemical Probes and Sensors: The 4-azaindole scaffold can be incorporated into fluorescent probes for the detection of specific biomolecules or metal ions. The nitrogen atom in the pyridine (B92270) ring can act as a binding site, and changes in the local environment upon binding can lead to a detectable change in the fluorescence properties of the molecule.

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design

ML models can be trained on large datasets of chemical reactions to predict the most likely outcome of a novel transformation, thereby reducing the need for extensive trial-and-error experimentation. This computational approach can significantly accelerate the discovery and development of new molecules based on the this compound scaffold.

| AI/ML Application | Description |

| Retrosynthesis | AI algorithms propose optimal synthetic routes. |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions. |

| Catalyst Design | Computational methods assist in the design of new, more efficient catalysts. |

Q & A

Q. What catalytic systems are optimal for synthesizing 7-Bromo-1-ethyl-4-azaindole, and how can reaction conditions be systematically optimized?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely employed. For example, regioselective halogenation of azaindole derivatives can be achieved using Pd catalysts under controlled temperatures (e.g., 80–100°C) and inert atmospheres. Optimization involves varying ligands (e.g., XPhos), bases (e.g., Cs₂CO₃), and solvents (e.g., DMF) to maximize yield . Pre-functionalization of the azaindole core via N-oxide intermediates may improve selectivity . Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and purity. High-Performance Liquid Chromatography (HPLC) with UV detection validates >95% purity, while X-ray crystallography resolves structural ambiguities, particularly for regiochemical assignments . Mass spectrometry (HRMS) verifies molecular weight and bromine isotopic patterns .

Q. How can researchers ensure reproducibility when following literature protocols for synthesizing brominated azaindoles?

Methodological Answer: Replicate experiments with precise control of stoichiometry, moisture levels, and catalyst activation. Document deviations (e.g., inert gas flow rates, heating gradients) and cross-validate results using alternative methods, such as reductive amination or Buchwald-Hartwig coupling . Reference standardized databases (e.g., CAS registry numbers) to confirm reagent identities .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and regioselectivity in bromo-azaindole derivatives during functionalization?

Q. What strategies resolve contradictions in reported synthetic yields for this compound across studies?

Methodological Answer: Conduct systematic reaction screens using "informer libraries" (e.g., Aryl Halide Chemistry Informer Library) to test substrate generality and identify failure modes . Triangulate data by comparing HPLC purity metrics, NMR assignments, and crystallographic data across studies . Investigate unstated variables (e.g., trace metal impurities, solvent-grade quality) that may affect catalytic efficiency .

Q. How can researchers evaluate the robustness of a synthetic method for scaling bromo-azaindole derivatives to multi-gram quantities?

Methodological Answer: Design a Design of Experiments (DoE) approach to test parameter ranges (e.g., catalyst loading, reaction time). Use failure mode analysis to identify critical steps (e.g., workup pH sensitivity, bromine volatility). Validate scalability via continuous-flow reactors, which mitigate exothermic risks and improve mixing efficiency .

Q. What methodologies address data protection challenges when sharing experimental data on bromo-azaindole derivatives in collaborative research?

Methodological Answer: Implement de-identification protocols for datasets containing proprietary synthetic routes. Use controlled-access repositories (e.g., Zenodo) with embargo options, and align with FAIR principles (Findable, Accessible, Interoperable, Reusable). For clinical derivatives, ensure compliance with GDPR or HIPAA via pseudonymization .

Data Analysis and Validation

Q. How can researchers distinguish between genuine structural isomers and synthetic byproducts in bromo-azaindole characterization?

Methodological Answer: Combine 2D NMR techniques (e.g., HSQC, HMBC) to map coupling patterns. For ambiguous cases, use isotopic labeling (e.g., ¹⁵N) or compare experimental IR spectra with computational vibrational frequency simulations .

Q. What statistical approaches validate the reproducibility of biological activity data for this compound derivatives?

Methodological Answer: Apply Bland-Altman analysis to assess inter-laboratory variability in IC₅₀ measurements. Use mixed-effects models to account for batch-to-batch differences in compound purity .

Ethical and Methodological Standards

Q. How should researchers address ethical considerations in patenting novel bromo-azaindole synthetic routes?

Methodological Answer: Disclose prior art comprehensively using CAS and SciFinder searches to avoid IP conflicts. For academic collaborations, draft Material Transfer Agreements (MTAs) specifying data-sharing terms and attribution requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.